Cucurbit[8]uril
Overview
Description
Cucurbit8uril is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form host-guest complexes. Cucurbit8uril is unique due to its large cavity that can accommodate two guest molecules simultaneously. This property makes it a valuable building block in supramolecular chemistry, particularly in the construction of dynamic materials and theranostic systems .
Mechanism of Action
Target of Action
Cucurbit8uril (CB8) is a synthetic macrocyclic molecule that has shown great potential as a building block for supramolecular theranostic systems . It is characterized by its strong and diverse complexation property . CB8 primarily targets various guest molecules such as cationic molecules, ions, and dyes through hydrophobic and electrostatic interactions .
Mode of Action
CB8 interacts with its targets through host-guest recognition reactions, a type of non-covalent interaction . These interactions are characterized by high binding affinities that can be regulated by external stimuli including pH, temperature, ion, enzyme, redox, and light . This interaction leads to the formation of inclusion complexes, which is the main driving force of adsorption .
Biochemical Pathways
The biochemical pathways affected by CB8 are primarily related to its dynamic responsiveness of non-covalent interactions . These interactions lead to the construction of supramolecular theranostic entities via hierarchically assembling building blocks . The formation of these entities can release loaded cargoes specifically in active sites, efficiently reducing the systemic toxicity of free drugs .
Pharmacokinetics
The pharmacokinetics of CB8 have been studied, with results showing that drug-free CB8 has a relatively fast plasma clearance and a generally low organ accumulation except for the kidneys . Additionally, drug-free CB8 showed a low absorption from the gastrointestinal tract into the bloodstream, but the small percentage absorbed reflected the organ accumulation of CB[8] .
Result of Action
The result of CB8’s action is primarily seen in its potential applications. For instance, CB8-based supramolecular assembly has been applied as a high-efficiency absorbent to remove dye and antibiotic from an aqueous medium . It showed an excellent removal rate and could remove significant percentages of certain substances . Furthermore, CB8 has been shown to regulate bioactive molecules through competitive binding .
Action Environment
The action of CB8 is influenced by environmental factors. For example, the host-guest recognition reactions can be regulated by external stimuli including pH, temperature, ion, enzyme, redox, and light . Some of these stimuli are the specificity of lesional microenvironment . Therefore, the action, efficacy, and stability of CB8 can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Cucurbit[8]uril has high affinity for a wide range of compounds, forming host-guest complexes . This property has led to its use in sensing, chromatographic separation, extraction studies, and membrane transport . It has also been used in the regulation of bioactive molecules through competitive binding .
Cellular Effects
The effects of this compound on cells are largely due to its ability to form host-guest complexes with various biomolecules . This can influence cell function by altering the availability and activity of these molecules. Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form host-guest complexes . This can lead to changes in the activity of enzymes and other biomolecules, potentially influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to its dynamic properties . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound can interact with various enzymes and cofactors, potentially influencing metabolic pathways . Detailed studies on its effects on metabolic flux or metabolite levels are still needed.
Transport and Distribution
This compound can be transported and distributed within cells and tissues . Detailed studies on its interactions with transporters or binding proteins, as well as its effects on localization or accumulation, are still needed.
Preparation Methods
Cucurbit8uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically occurs in a strong acidic medium, such as concentrated hydrochloric acid, at elevated temperatures. The process involves the formation of a macrocyclic structure with a cavity capable of hosting guest molecules .
Industrial production methods for cucurbit8uril are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include:
Condensation Reaction: Glycoluril and formaldehyde are mixed in a strong acidic medium.
Cyclization: The mixture is heated to promote the formation of the macrocyclic structure.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure cucurbituril
Chemical Reactions Analysis
Cucurbit8uril undergoes various chemical reactions, primarily driven by its ability to form stable host-guest complexes. Some of the key reactions include:
Host-Guest Complexation: Cucurbituril can encapsulate two guest molecules within its cavity, forming stable complexes. .
Oxidation and Reduction: While cucurbituril itself is relatively inert, the guest molecules encapsulated within its cavity can undergo oxidation and reduction reactions. The macrocyclic structure of cucurbituril can influence the reactivity and stability of these guest molecules.
Substitution Reactions: Cucurbituril can participate in substitution reactions where guest molecules are exchanged within its cavity. .
Common reagents and conditions used in these reactions include strong acids for the initial synthesis, and various organic solvents for the formation of host-guest complexes. The major products formed from these reactions are typically stable host-guest complexes with enhanced properties compared to the free guest molecules .
Scientific Research Applications
Cucurbit8uril has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for constructing supramolecular assemblies and materials. .
Biology: Employed in the development of biosensors and drug delivery systems. Cucurbituril can enhance the stability and solubility of biologically active molecules
Medicine: Investigated for its potential in theranostics, combining therapeutic and diagnostic capabilities. Cucurbituril-based systems can target specific sites in the body and release therapeutic agents in response to external stimuli
Industry: Utilized in environmental applications, such as the removal of pollutants from water. Cucurbituril-based assemblies can effectively adsorb and remove dyes and antibiotics from aqueous solutions
Comparison with Similar Compounds
Cucurbit8uril is part of the cucurbituril family, which includes other homologues such as cucurbit5uril, cucurbit6uril, cucurbit7uril, and cucurbit10uril. These compounds share similar structural features but differ in the size of their cavities and the number of glycoluril units .
- Cucurbit5uril : Smaller cavity, suitable for encapsulating smaller guest molecules.
- Cucurbit6uril : Commonly used in molecular recognition and catalysis.
- Cucurbit7uril : Larger cavity than cucurbit6uril, used in drug delivery and biosensing.
- Cucurbit 10uril : Largest cavity, capable of encapsulating larger guest molecules or multiple smaller guests .
Cucurbit8uril is unique due to its ability to form ternary complexes by encapsulating two guest molecules simultaneously. This property sets it apart from other cucurbiturils and makes it particularly valuable in applications requiring the simultaneous encapsulation of multiple guests .
Properties
IUPAC Name |
3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWISUOKHSUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1329.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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